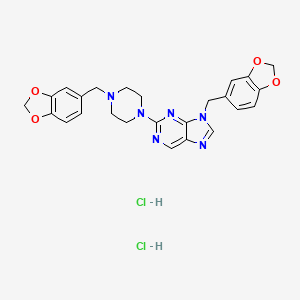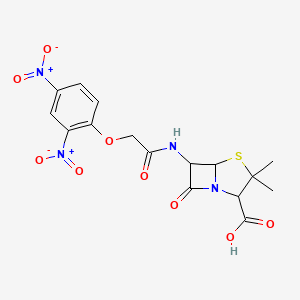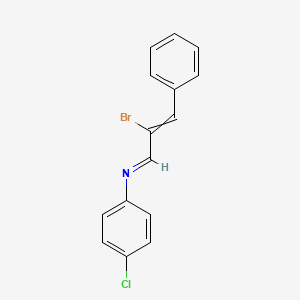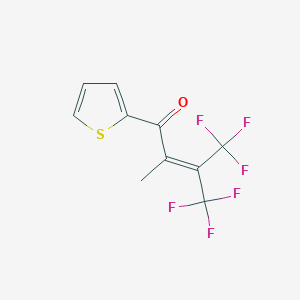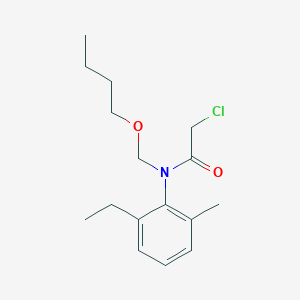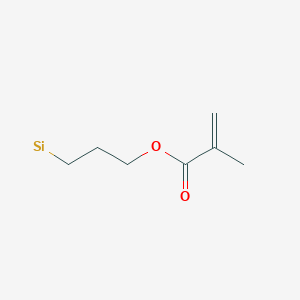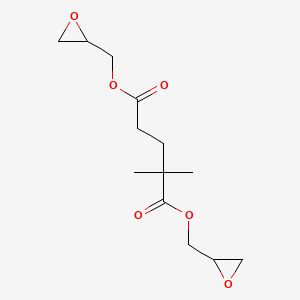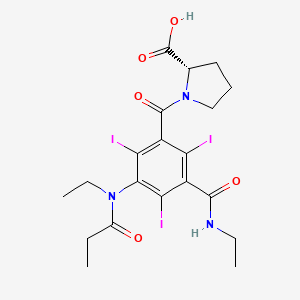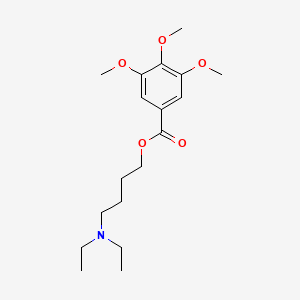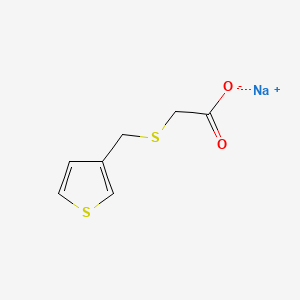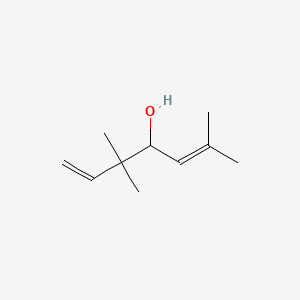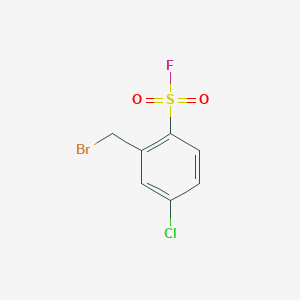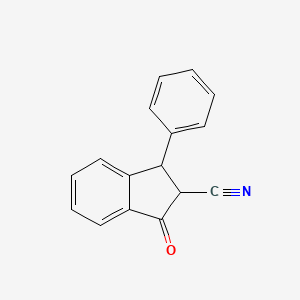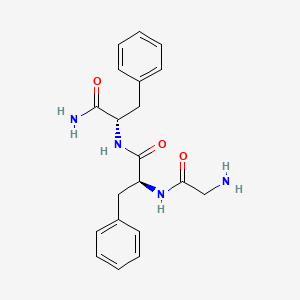
Glycyl-L-phenylalanyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-phenylalanyl-L-phenylalaninamide is a tripeptide compound composed of glycine, L-phenylalanine, and L-phenylalaninamide. It is a derivative of the naturally occurring amino acids and is known for its role in various biochemical processes. The compound has a molecular formula of C20H23N3O4 and a molecular weight of 369.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-L-phenylalanyl-L-phenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin support. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the addition of L-phenylalaninamide.
Cleavage: The completed peptide is cleaved from the resin support and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of new peptide derivatives.
Scientific Research Applications
Glycyl-L-phenylalanyl-L-phenylalaninamide has various applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide composed of glycine and L-phenylalanine.
L-phenylalanyl-L-phenylalanine: A dipeptide composed of two L-phenylalanine residues.
Glycyl-L-alanyl-L-phenylalanine: A tripeptide composed of glycine, L-alanine, and L-phenylalanine.
Uniqueness
Glycyl-L-phenylalanyl-L-phenylalaninamide is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it valuable for research and industrial applications .
Properties
CAS No. |
34367-79-8 |
|---|---|
Molecular Formula |
C20H24N4O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C20H24N4O3/c21-13-18(25)23-17(12-15-9-5-2-6-10-15)20(27)24-16(19(22)26)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13,21H2,(H2,22,26)(H,23,25)(H,24,27)/t16-,17-/m0/s1 |
InChI Key |
FGCIXAIKBNQNPD-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


